(5-Iodo-3-methyl-pentyl)-benzene
Description
(5-Iodo-3-methyl-pentyl)-benzene is a substituted benzene derivative featuring a branched pentyl chain with an iodine atom at the 5-position and a methyl group at the 3-position of the alkyl chain. Its structure combines aromatic stability with the steric and electronic effects of the iodine and methyl groups, influencing reactivity, solubility, and spectroscopic properties.
Properties
Molecular Formula |
C12H17I |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
(5-iodo-3-methylpentyl)benzene |
InChI |
InChI=1S/C12H17I/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
BHZHFVUCMBIDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)CCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (5-Iodo-3-methyl-pentyl)-benzene with analogous benzene derivatives, focusing on substituent effects, physical properties, and spectroscopic characteristics.
Substituent and Functional Group Variations
Table 1: Structural Comparison
*Calculated based on molecular formulas.
Key Observations:
- Iodo vs. Oxygen/Sulfur Substituents: The iodine atom in this compound introduces significant steric bulk and polarizability compared to the ether/thioether groups in I-6501 and I-6502 .
- Branched Alkyl Chains : The 3-methylpentyl chain in the target compound may reduce solubility in polar solvents compared to the linear chains in I-6501/I-6502, as branching typically lowers polarity .
Spectroscopic Properties
Table 2: IR and NMR Data Comparison
Key Observations:
- IR Spectroscopy : The iodine substituent in this compound lacks strong polarity, leading to weaker absorption in IR compared to the distinct C-S and C-O stretches in I-6501 and Compound-d .
- ¹H NMR : The methyl group in the pentyl chain is expected to resonate at δ ~0.8–1.5, similar to methylene protons in Compound-d (δ 2.25–3.73). Aromatic protons in all compounds appear in the δ 6.5–7.5 range, but iodine’s electron-withdrawing effect may deshield neighboring protons slightly .
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